molecular formula C21H21N3O2 B2897611 3-Phenyl-5-[1-(3-phenylpropanoyl)pyrrolidin-2-yl]-1,2,4-oxadiazole CAS No. 1046006-78-3

3-Phenyl-5-[1-(3-phenylpropanoyl)pyrrolidin-2-yl]-1,2,4-oxadiazole

Cat. No.: B2897611
CAS No.: 1046006-78-3
M. Wt: 347.418
InChI Key: OAFOOXBWOCVLRR-UHFFFAOYSA-N
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Description

The compound “3-Phenyl-5-[1-(3-phenylpropanoyl)pyrrolidin-2-yl]-1,2,4-oxadiazole” is a complex organic molecule that contains several functional groups, including a phenyl group, a pyrrolidin-2-yl group, and a 1,2,4-oxadiazole group. These groups are common in many biologically active compounds and pharmaceuticals .


Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement and connectivity of its atoms. The pyrrolidine ring is a five-membered ring with nitrogen and four carbon atoms . The 1,2,4-oxadiazole is a heterocyclic compound containing three atoms (one oxygen and two nitrogens) and two carbon atoms .


Chemical Reactions Analysis

The chemical reactions involving this compound would depend on its functional groups. For instance, the phenyl group might undergo electrophilic aromatic substitution, while the pyrrolidine ring might undergo reactions typical of amines .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of the phenyl group might contribute to its hydrophobicity .

Mechanism of Action

The mechanism of action of this compound would depend on its biological target. Compounds with similar structures have been found to exhibit a variety of biological activities .

Safety and Hazards

The safety and hazards associated with this compound would depend on its specific properties. It’s important to handle all chemicals with appropriate safety measures .

Future Directions

The future research directions for this compound could involve further exploration of its biological activity, optimization of its synthesis, and investigation of its mechanism of action .

Properties

IUPAC Name

3-phenyl-1-[2-(3-phenyl-1,2,4-oxadiazol-5-yl)pyrrolidin-1-yl]propan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21N3O2/c25-19(14-13-16-8-3-1-4-9-16)24-15-7-12-18(24)21-22-20(23-26-21)17-10-5-2-6-11-17/h1-6,8-11,18H,7,12-15H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OAFOOXBWOCVLRR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(N(C1)C(=O)CCC2=CC=CC=C2)C3=NC(=NO3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

347.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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